Methyl 2-amino-4-methoxynicotinate
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Overview
Description
Methyl 2-amino-4-methoxynicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of an amino group at the 2-position and a methoxy group at the 4-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-methoxynicotinate typically involves the following steps:
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods: Industrial production methods often utilize microwave-induced reactions to enhance the efficiency and yield of the synthesis. For instance, sequential microwave-induced regioselective methoxylation followed by esterification and amination under controlled conditions has been reported .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-4-methoxynicotinate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the amino and methoxy groups.
2-Amino-4-methoxy-nicotinic acid methyl ester: A closely related compound with similar functional groups.
Uniqueness: Methyl 2-amino-4-methoxynicotinate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to other nicotinates .
Properties
IUPAC Name |
methyl 2-amino-4-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEWQOMIQYTQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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